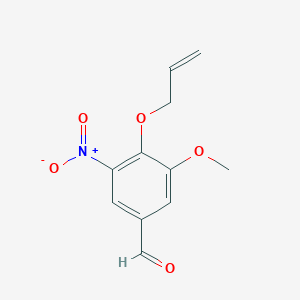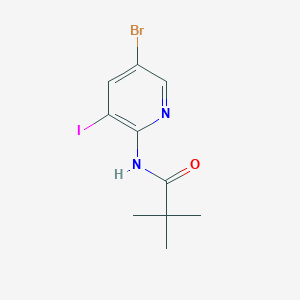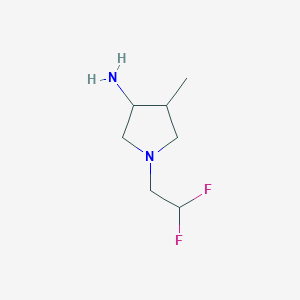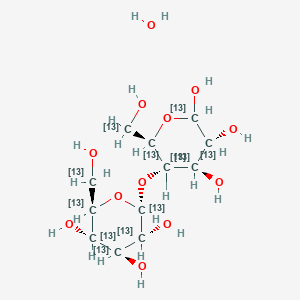
D-(+)-Maltose monohydrate-UL-13C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-Maltose monohydrate-UL-13C12 is a stable isotope-labeled compound of maltose, a disaccharide composed of two glucose units. The “UL-13C12” designation indicates that all twelve carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific research applications, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Maltose monohydrate-UL-13C12 typically involves the enzymatic or chemical conversion of glucose labeled with carbon-13. The process begins with the fermentation of glucose-13C, followed by the enzymatic action of maltase to form maltose. The reaction conditions are carefully controlled to ensure the complete incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can metabolize glucose-13C. The resulting maltose is then purified and crystallized to obtain the monohydrate form. The production process is optimized to achieve high yields and purity of the labeled compound.
Análisis De Reacciones Químicas
Types of Reactions
D-(+)-Maltose monohydrate-UL-13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maltobionic acid.
Reduction: Reduction reactions can convert maltose to maltitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acylation and alkylation reagents such as acetic anhydride and methyl iodide are used under basic or acidic conditions.
Major Products Formed
Oxidation: Maltobionic acid
Reduction: Maltitol
Substitution: Various acylated and alkylated derivatives of maltose
Aplicaciones Científicas De Investigación
D-(+)-Maltose monohydrate-UL-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to investigate carbohydrate metabolism.
Biology: Employed in studies of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in research on glucose metabolism and diabetes.
Industry: Applied in the development of labeled compounds for use in food science and nutrition research.
Mecanismo De Acción
The mechanism of action of D-(+)-Maltose monohydrate-UL-13C12 involves its metabolism by enzymes such as maltase and amylase. These enzymes hydrolyze the glycosidic bond between the glucose units, releasing glucose-13C, which can then be tracked in metabolic pathways. The labeled glucose allows researchers to study the dynamics of carbohydrate metabolism and the effects of various metabolic disorders.
Comparación Con Compuestos Similares
Similar Compounds
D-(+)-Glucose-UL-13C6: A labeled glucose compound used in similar metabolic studies.
D-(+)-Lactose monohydrate-UL-13C12: A disaccharide composed of glucose and galactose, labeled with carbon-13.
D-(+)-Sucrose-UL-13C12: A disaccharide of glucose and fructose, labeled with carbon-13.
Uniqueness
D-(+)-Maltose monohydrate-UL-13C12 is unique due to its specific labeling of all twelve carbon atoms with carbon-13, making it particularly useful for detailed metabolic studies. Its structure as a disaccharide of two glucose units also provides distinct advantages in studying carbohydrate metabolism compared to other labeled disaccharides.
Propiedades
Fórmula molecular |
C12H24O12 |
|---|---|
Peso molecular |
372.22 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1; |
Clave InChI |
WSVLPVUVIUVCRA-KOOFFJCXSA-N |
SMILES isomérico |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@@H]2[13C@H](O[13CH]([13C@@H]([13C@H]2O)O)O)[13CH2]O)O)O)O)O.O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


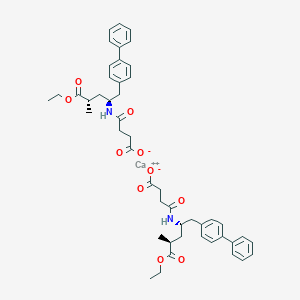
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
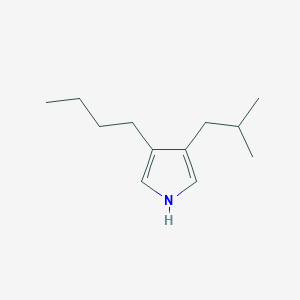
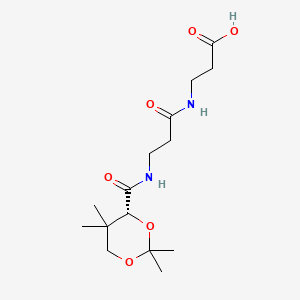
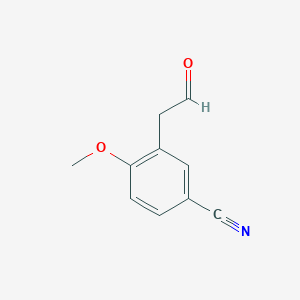
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
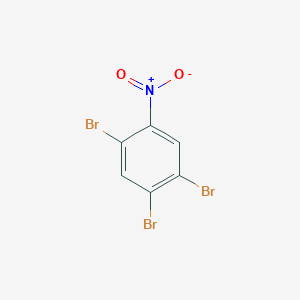
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

